molecular formula C20H24N4O5S B2429967 Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate CAS No. 2034587-66-9

Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate

Cat. No.: B2429967
CAS No.: 2034587-66-9
M. Wt: 432.5
InChI Key: WRKZHLROGHXYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum of a related compound showed a peak at 1706 cm-1, corresponding to the C=O bond .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been monitored using techniques such as TLC . The reactions were visualized with UV light or iodine vapor .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, a related compound was found to be a solid . The SMILES string and InChI key for a related compound are also provided .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of new heterocycles based on pyrazole sulfonamide derivatives have demonstrated potential antimicrobial activities. These compounds were developed through a series of chemical reactions starting with amino pyrazoles, leading to the formation of several derivatives, including sulfonamides, semicarbazones, and thiosemicarbazones. Such derivatives exhibit significant antimicrobial properties against various microbial strains, indicating the potential of Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate as a core structure for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Drug Delivery Systems

Research on encapsulating lipophilic pyrenyl derivatives in water-soluble metalla-cages highlights the potential of using complex organic structures for targeted drug delivery. This study demonstrates the successful encapsulation of various pyrenyl derivatives, including biologically relevant structures, within a metalla-cage, resulting in compounds that exhibit enhanced cytotoxicity against cancer cells. Such findings suggest the utility of this compound in the development of novel drug delivery mechanisms that could offer specificity and increased efficacy in cancer treatment (Mattsson et al., 2010).

Synthesis of Key Intermediates

The compound has been used as a key intermediate in the synthesis of various pharmacologically relevant molecules. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a critical intermediate of Tianeptine, demonstrates the compound's utility in creating complex pharmaceutical agents. This research underscores the versatility of this compound in synthesizing compounds with potential therapeutic applications (Xiu-lan, 2009).

Antiproliferative Activity

A study on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines showcases the potential of this compound in cancer research. These derivatives were found to exhibit significant antiproliferative effects on various cancer cell lines, highlighting the compound's potential as a basis for developing new anticancer therapies (Mallesha et al., 2012).

Properties

IUPAC Name

methyl 4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-29-20(26)15-5-7-16(8-6-15)30(27,28)23-12-10-22(11-13-23)19(25)17-14-21-24-9-3-2-4-18(17)24/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKZHLROGHXYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.